(Z)-4-Methylhept-3-ene-2,6-dione
Description
(Z)-4-Methylhept-3-ene-2,6-dione is a seven-carbon α,β-unsaturated diketone characterized by a conjugated ene-dione system (C=O groups at positions 2 and 6) and a methyl substituent at position 2. The Z-configuration of the double bond at position 3 introduces steric constraints that influence its reactivity, solubility, and intermolecular interactions.
Properties
CAS No. |
137277-67-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(Z)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4- |
InChI Key |
SCZCAOODJLKIAJ-XQRVVYSFSA-N |
SMILES |
CC(=CC(=O)C)CC(=O)C |
Isomeric SMILES |
C/C(=C/C(=O)C)/CC(=O)C |
Canonical SMILES |
CC(=CC(=O)C)CC(=O)C |
Synonyms |
3-Heptene-2,6-dione, 4-methyl-, (Z)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on structural analogs and functional group isosteres, leveraging data from the provided evidence to infer properties and applications.
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
Structural Features :
Comparison with Target :
- Reactivity : The rigid bicyclic structure of dihydroxypyrido-pyrazine-1,6-dione derivatives limits conformational flexibility compared to the linear ene-dione system of (Z)-4-Methylhept-3-ene-2,6-dione. This may reduce metabolic instability in biological systems.
Bicyclic Pyrimidinone Derivatives
Structural Features :
- Pyrimidinone core with fused rings, often modified with azole groups replacing amides .
Key Findings :
Comparison with Target :
- Functional Groups: The target’s α,β-unsaturated diketone system differs from pyrimidinone’s lactam structure, suggesting divergent reactivity (e.g., enolate formation vs. hydrogen-bonding interactions).
- Applications: Azole-modified pyrimidinones are tailored for medicinal chemistry, whereas the target’s conjugated ene-dione may favor Michael addition or Diels-Alder reactions in synthesis.
4-Methylacetophenone Azine
Structural Features :
Hazard Profile :
- No classified health or environmental hazards, though toxicological data are incomplete .
Comparison with Target :
- Reactivity : Azines exhibit nucleophilic susceptibility at nitrogen centers, contrasting with the electrophilic ketones in the target compound.
- Utility : Azines are typically used as ligands or surfactants, whereas α,β-unsaturated diketones like the target may serve as electrophilic synthons.
Research Implications and Gaps
- Target Compound : Further studies are needed to elucidate the biological activity, solubility, and stability of this compound. Its Z-configuration may confer unique stereoelectronic effects.
- Structural Insights : The rigidity of bicyclic diketones (e.g., pyrido-pyrazine-diones) enhances target engagement but limits synthetic versatility compared to linear ene-diones.
- Safety Considerations: While 4-Methylacetophenone azine lacks significant hazards, α,β-unsaturated diketones may pose reactivity risks (e.g., skin sensitization) requiring evaluation .
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